![molecular formula C21H18ClN5OS B2580702 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 886925-85-5](/img/structure/B2580702.png)
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a pyrrole ring, a 1,2,4-triazole ring, a sulfanyl group, and an acetamide group. The presence of these functional groups suggests that the compound could have a variety of chemical and biological properties .
Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the aromatic rings. The electron-donating and withdrawing groups could also influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the amide could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its structure. For example, it’s likely to have a relatively high melting point due to the presence of the aromatic rings and the ability to form hydrogen bonds .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
A study on the synthesis and structural elucidation of derivatives similar to the compound of interest highlights the importance of 1,2,4-triazole ring systems due to their wide range of pharmaceutical activities. These derivatives exhibit antimicrobial activities, including antibacterial, antifungal, and anti-tuberculosis properties, indicating their relevance in developing new therapeutic agents (B. MahyavanshiJyotindra, A. ParmarKokila, K. MahatoAnil, 2011).
Potential Applications in Antiviral Research
Another study conducted vibrational spectroscopic analysis on a compound containing the 1,2,4-triazole ring, similar to the query compound, to understand its structural and electronic properties. This research aimed at identifying antiviral applications, demonstrating the potential of such compounds in addressing viral infections through in-silico docking studies (S. J. Jenepha Mary, S. Pradhan, C. James, 2022).
Anticancer Properties
Research on 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, which share structural features with the compound , explores their potential as nonclassical antifolate inhibitors of thymidylate synthase. This investigation points to their potential as antitumor and antibacterial agents, highlighting the versatility of compounds within this structural family in combating cancer (A. Gangjee, F. Mavandadi, R. Kisliuk, J. McGuire, S. Queener, 1996).
Antimicrobial Activity
The synthesis and evaluation of thiazolidin-4-one derivatives, including a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide compounds, were performed to assess their antimicrobial activity. This study contributes to the understanding of structure-activity relationships within this chemical space, suggesting applications in developing new antimicrobial agents (B. A. Baviskar, S. S. Khadabadi, S. Deore, 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS/c1-15-7-6-8-16(13-15)23-19(28)14-29-21-25-24-20(17-9-2-3-10-18(17)22)27(21)26-11-4-5-12-26/h2-13H,14H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCPEKYIKJJLHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

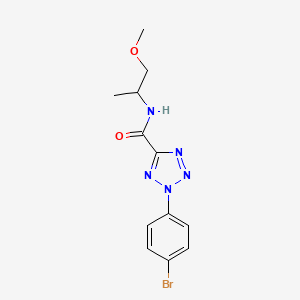
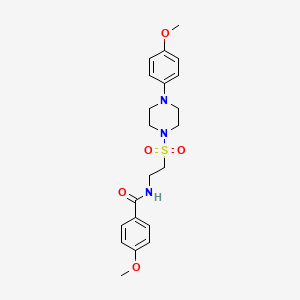
![9-(4-ethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2580623.png)
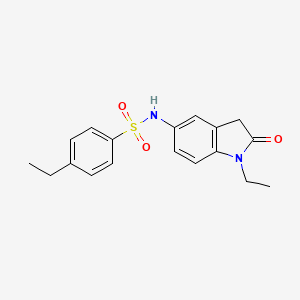
![3-(3-chloro-4-fluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]propanamide](/img/structure/B2580626.png)
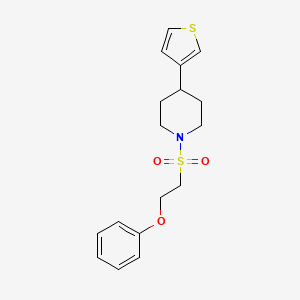
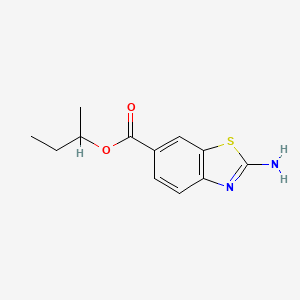
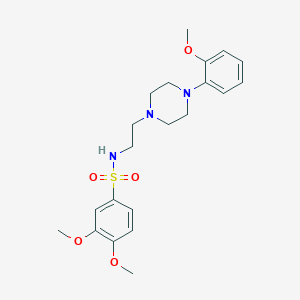
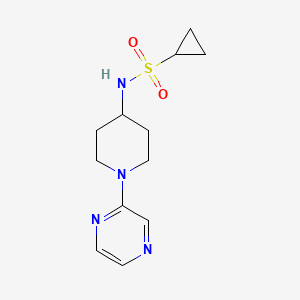
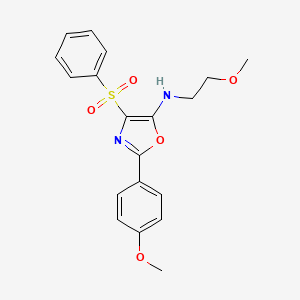

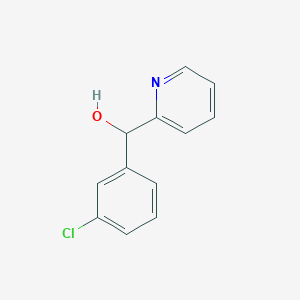
![1-(4-Chlorobenzyl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2580641.png)